1-Ethoxy-4-(1-ethynylcyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-(1-ethynylcyclopropyl)benzene is an organic compound characterized by the presence of an ethoxy group and an ethynylcyclopropyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-4-(1-ethynylcyclopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of ethoxybenzene with an ethynylcyclopropyl halide under specific conditions to introduce the ethynylcyclopropyl group onto the benzene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethoxy-4-(1-ethynylcyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-4-(1-ethynylcyclopropyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1-Ethoxy-4-(1-ethynylcyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethoxy group may enhance the compound’s solubility and bioavailability . These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 1-Ethoxy-4-(1-ethynylcyclopropyl)benzene include:
1-Ethoxy-4-(4-propylcyclohexyl)benzene: Differing by the presence of a propylcyclohexyl group instead of an ethynylcyclopropyl group.
1-Ethoxy-4-(p-tolylethynyl)benzene: Featuring a tolylethynyl group instead of an ethynylcyclopropyl group.
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its ethynylcyclopropyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H14O |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-ethoxy-4-(1-ethynylcyclopropyl)benzene |
InChI |
InChI=1S/C13H14O/c1-3-13(9-10-13)11-5-7-12(8-6-11)14-4-2/h1,5-8H,4,9-10H2,2H3 |
InChI Key |
MJRYRWJOGRRCKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.